N-[(1E)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1E)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a dibromo-dihydroxyphenyl group, a hydrazinecarbonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process. One common method includes the condensation of 3,5-dibromo-2,4-dihydroxybenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then reacted with 2-thiophenecarboxaldehyde under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms or the addition of hydrogen atoms.
Scientific Research Applications
N-[(1E)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(1E)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
- (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Uniqueness
N-[(1E)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dibromo-dihydroxyphenyl group, in particular, may contribute to its enhanced biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H15Br2N3O4S |
---|---|
Molecular Weight |
565.2 g/mol |
IUPAC Name |
N-[(E)-3-[(2E)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H15Br2N3O4S/c22-15-9-13(18(27)17(23)19(15)28)11-24-26-21(30)16(10-14-7-4-8-31-14)25-20(29)12-5-2-1-3-6-12/h1-11,27-28H,(H,25,29)(H,26,30)/b16-10+,24-11+ |
InChI Key |
GDMXPSJTFSQOKG-UADAIDKUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br |
Origin of Product |
United States |
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